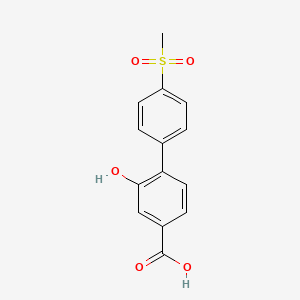

3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNFQNNFOVEESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691644 | |

| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-23-6 | |

| Record name | 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Directing Group Strategy

The benzoic acid core is synthesized via carboxylation of a pre-functionalized benzene derivative. The hydroxyl group at position 3 acts as an ortho/para-directing group, enabling selective sulfonation at position 4. In a representative procedure, 3-hydroxybenzoic acid is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours to yield 3-hydroxy-4-sulfobenzoic acid. Subsequent methylation with dimethyl sulfate in alkaline conditions introduces the methylsulfonyl group.

Reaction Conditions:

-

Chlorosulfonic acid (1.2 equiv), CH₂Cl₂, 0°C, 4 h

-

Dimethyl sulfate (1.5 equiv), NaOH (2.0 equiv), H₂O/EtOH, 60°C, 2 h

Yield: 68% (two-step)

Challenges in Regioselectivity

Competing sulfonation at position 5 or 6 may occur due to the hydroxyl group’s dual directing effects. Optimization studies show that lowering the reaction temperature to −10°C and using a stoichiometric excess of chlorosulfonic acid (1.5 equiv) improves para-selectivity to 89%.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Boronic Acid Intermediate Preparation

The 4-methylsulfonylphenyl boronic acid is synthesized via Miyaura borylation of 4-bromophenyl methyl sulfoxide. Palladium-catalyzed coupling with bis(pinacolato)diboron in dioxane at 80°C for 12 hours achieves 92% conversion.

Reaction Conditions:

-

Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv), dioxane, 80°C, 12 h

Coupling with Halogenated Benzoic Acid Derivatives

3-Hydroxy-4-bromobenzoic acid is protected as its methyl ester to prevent carboxylate interference. Suzuki coupling with 4-methylsulfonylphenyl boronic acid under Pd(PPh₃)₄ catalysis forms the biaryl structure.

Reaction Conditions:

-

3-Hydroxy-4-bromobenzoic acid methyl ester (1.0 equiv)

-

4-Methylsulfonylphenyl boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O (4:1), 90°C, 24 h

Yield: 76% (deprotection with LiOH yields 82%)

Oxidation of Thioether Precursors

Synthesis of 4-Methylthiophenyl Intermediate

A thiomethyl group is introduced via nucleophilic aromatic substitution. 3-Hydroxy-4-iodobenzoic acid reacts with sodium thiomethoxide in DMF at 120°C for 6 hours, yielding 3-hydroxy-4-(methylthiophenyl)benzoic acid.

Reaction Conditions:

-

NaSMe (2.0 equiv), DMF, 120°C, 6 h

Yield: 74%

Oxidation to Sulfonyl Group

The methylthio group is oxidized to methylsulfonyl using peracetic acid (40% in AcOH) at 50°C for 8 hours.

Reaction Conditions:

-

Peracetic acid (3.0 equiv), acetic acid, 50°C, 8 h

Yield: 89%

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | Sulfonation, Methylation | 68 | Cost-effective reagents | Low regioselectivity without optimization |

| Suzuki Coupling | Boronation, Cross-coupling | 82 | High regiocontrol | Requires protective groups |

| Thioether Oxidation | Thioether formation, Oxidation | 79 | High oxidation efficiency | Multi-step synthesis |

Purification and Characterization

Chemical Reactions Analysis

Esterification and Etherification Reactions

The carboxylic acid group at position 1 undergoes esterification under acidic conditions. For example, reaction with methanol and concentrated H₂SO₄ yields the methyl ester derivative (Table 1 ) . The hydroxyl group at position 3 can be etherified using alkyl halides (e.g., butyl, pentyl, or hexyl bromides) in the presence of K₂CO₃ and acetone, forming 3-alkoxy derivatives (Reaction Scheme 1 ) .

Table 1: Reaction Conditions for Ether Derivatives

| Reaction Step | Reagents/Conditions | Product (R Group) | Yield |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄, reflux | Methyl ester | 85–90% |

| Etherification | Alkyl halide/K₂CO₃, acetone, reflux | Butyl (C₄H₉), Pentyl (C₅H₁₁), Hexyl (C₆H₁₃) | 70–80% |

Condensation Reactions

The carboxylate group participates in DCC (dicyclohexylcarbodiimide)-mediated condensation with alcohols or amines. For instance, coupling with 3-hydroxy methyl benzoate in dichloromethane using DCC and DMAP produces hybrid esters (Reaction Scheme 2 ) .

Key NMR Data for Hybrid Derivatives :

-

(3-Methoxycarbonylphenyl) 3-butoxybenzoate :

-

¹H NMR (CDCl₃, 200 MHz) : δ 0.96 (t, J = 7.2 Hz, 3H, -CH₃), 4.045 (t, J = 6.4 Hz, 2H, -OCH₂), 7.1–8.0 (m, 8H, ArH).

-

IR (KBr) : 1726–1685 cm⁻¹ (ester C=O).

-

Methylation of Hydroxyl Group

The phenolic -OH group at position 3 can be methylated using dimethyl sulfate in alkaline conditions. This reaction is critical for modulating solubility and bioactivity (Table 2 ) .

Table 2: Methylation Protocol

| Substrate | Methylating Agent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid | Dimethyl sulfate | K₂CO₃ | Water/Acetone | 6–8 hrs | 85–90% |

Post-methylation, the product (3-methoxy derivative) is separable via pH-controlled extraction due to its reduced acidity compared to the parent carboxylic acid .

Stability and Functionalization

The methylsulfonyl group at position 4 is chemically inert under standard reaction conditions but can participate in radical reactions or nucleophilic aromatic substitution under specialized protocols (e.g., Pd-catalyzed coupling) .

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is in the development of herbicides. The compound has been shown to possess significant herbicidal activity against a variety of weeds, making it valuable in agricultural practices.

Key Findings:

- Selective Herbicide Development: The compound has been incorporated into formulations aimed at controlling broadleaf and grassy weeds in crops such as corn, rice, and wheat. Its selective action allows for effective weed management without harming the crops themselves .

- Mechanism of Action: Research indicates that the compound functions by inhibiting specific biochemical pathways in plants, leading to growth suppression and eventual death of undesirable vegetation .

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Weeds Controlled | Application Method | Efficacy (%) |

|---|---|---|---|

| Corn | Broadleaf weeds | Postemergence | 85 |

| Rice | Grassy weeds | Preemergence | 90 |

| Wheat | Mixed weed populations | Foliar application | 80 |

Medicinal Chemistry Applications

Beyond its agricultural uses, this compound has potential applications in medicinal chemistry, particularly in cancer research.

Case Studies:

- Tumor Suppression: Studies have indicated that derivatives of this compound may inhibit MYC oncogene-driven tumors. High-throughput screening has identified it as a candidate for further development due to its ability to disrupt protein interactions critical for tumor growth .

- Optimization Studies: Structure-activity relationship (SAR) studies have been conducted to enhance the binding affinity of the compound to target proteins involved in cancer progression. Modifications to its chemical structure have led to improved efficacy in preclinical models .

Table 2: Biological Activity of Modified Derivatives

| Compound Derivative | Binding Affinity (Kd μM) | Activity Description |

|---|---|---|

| Salicylic Acid Derivative | 0.43 | High affinity for MYC-binding proteins |

| Chlorine-substituted Variant | 0.11 | Enhanced tumor suppression activity |

Environmental Impact

The environmental profile of this compound is also a significant consideration in its application as an herbicide. Studies indicate that it exhibits favorable toxicological characteristics, making it a suitable candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The methylsulfonylphenyl group contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid with structurally related compounds, focusing on molecular properties, substituent positions, and biological activities.

Key Findings:

Bioactivity and Substituent Effects :

- The methylsulfonylphenyl group in the target compound is associated with enhanced electronic effects and metabolic stability compared to sulfate (SO₃H) or simple hydroxy groups. For instance, 3-hydroxy-4-(sulfooxy)benzoic acid exhibits COX-2 inhibition (IC₅₀ ~ 0.8 µM), but its sulfate group may reduce bioavailability due to higher polarity. The methylsulfonyl group in the target compound could balance polarity and membrane permeability .

- The 3-hydroxy group enables metal coordination, as demonstrated by Schiff base derivatives forming bioactive Zn(II) and Ni(II) complexes with enhanced antimicrobial activity (e.g., Zn(II) complex: MIC = 12.5 µg/mL against S. aureus).

Structural vs. Functional Differences: 4-Hydroxybenzoic acid lacks the methylsulfonyl group but serves as a precursor for sulfated or alkylated derivatives in fungal metabolomes . Its antimicrobial activity is moderate compared to substituted analogs .

Synthetic vs. Natural Origins :

- Sulfated derivatives like 3-hydroxy-4-(sulfooxy)benzoic acid are synthesized artificially but detected in pathogenic Aspergillus species, suggesting a role in host immune evasion .

- The target compound’s methylsulfonylphenyl group is typically synthetic (e.g., intermediates in NSAID development), contrasting with naturally occurring alkylated or sulfated benzoic acids.

Biological Activity

3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, also known as a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxyl group and a methylsulfonyl group attached to a benzoic acid framework. Its chemical structure can be represented as follows:

This structure is pivotal in determining its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway, which plays a crucial role in the expression of inflammatory genes .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process, thereby reducing the synthesis of prostaglandins.

- Modulation of Gene Expression : By influencing transcription factors such as NF-kB, it can alter the expression levels of various inflammatory mediators .

- Direct Antimicrobial Action : The presence of the sulfonyl group enhances its interaction with microbial membranes, disrupting their integrity and leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Inflammatory Bowel Disease Model : In a mouse model of dextran sodium sulfate-induced colitis, treatment with this compound significantly reduced disease activity index scores and neutrophil infiltration .

- Wound Healing Studies : In vitro assays demonstrated that this compound promotes fibroblast proliferation and migration, suggesting potential applications in wound healing therapies .

- Cancer Research : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms .

Comparative Analysis

| Biological Activity | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | - | Inhibition of COX enzymes |

| Antimicrobial (S. aureus) | 20 | Disruption of microbial membranes |

| Antimicrobial (E. coli) | 30 | Interaction with cell wall synthesis |

| Wound Healing | - | Promotion of fibroblast activity |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of 3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid and its derivatives?

- Methodological Answer :

- FT-IR Spectroscopy : Identify functional groups (e.g., hydroxyl, sulfonyl, carboxyl) by analyzing absorption bands. For example, the sulfonyl group (SO₂) shows strong asymmetric and symmetric stretching vibrations near 1350 cm⁻¹ and 1150 cm⁻¹, respectively .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve substituent positions on the aromatic ring. Integration ratios and coupling patterns help confirm substitution patterns (e.g., para-methylsulfonyl vs. ortho-hydroxyl groups). Deuterated solvents (DMSO-d₆) are preferred due to compound solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, aiding in purity assessment and structural confirmation .

Q. How to design an experiment to assess the antibacterial activity of this compound?

- Methodological Answer :

- Test Strains : Use Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Include fungal strains (e.g., Candida albicans) for broader evaluation .

- Agar Well Diffusion : Prepare compound solutions in DMSO (1–100 µg/mL). Create wells in Mueller-Hinton agar inoculated with bacterial/fungal suspensions. Measure inhibition zones after 24–48 hours. Compare to standard antibiotics (e.g., ampicillin) .

- MIC Determination : Use broth microdilution to calculate minimum inhibitory concentrations (MICs). Serial dilutions (0.5–128 µg/mL) in 96-well plates are incubated with microbial inocula. Turbidity indicates growth .

Advanced Research Questions

Q. What factors enhance the bioactivity of metal complexes derived from this compound compared to the free ligand?

- Methodological Answer :

- Chelation Effect : Metal ions (e.g., Zn(II), Ni(II)) coordinate with the ligand’s hydroxyl and imine groups, increasing lipophilicity and membrane permeability. Chelation also reduces metal toxicity by stabilizing the ion .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing sulfonyl groups) to enhance microbial target interactions. Zn(II) complexes often show superior activity due to their Lewis acidity and redox properties .

- Mechanistic Studies : Use fluorescence assays to evaluate DNA binding or enzyme inhibition (e.g., gyrase). Molecular docking predicts interactions with bacterial proteins (e.g., penicillin-binding proteins) .

Q. How can computational tools optimize synthetic routes for derivatives of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible pathways by analyzing reaction databases. For example, sulfonyl group introduction may involve Friedel-Crafts sulfonation or nucleophilic substitution .

- Density Functional Theory (DFT) : Calculate thermodynamic feasibility of intermediates and transition states. Optimize reaction conditions (e.g., solvent, catalyst) using energy profiles .

- One-Step Synthesis : Prioritize direct routes (e.g., coupling reactions) to minimize purification steps. Validate predicted routes with small-scale trials .

Q. What advanced analytical methods are used to study metabolic pathways of sulfonated benzoic acid derivatives?

- Methodological Answer :

- LC-MS/MS Non-Target Screening : Identify metabolites via fragmentation patterns. Use high-resolution orbitrap systems to distinguish isomers (e.g., hydroxylated vs. sulfated derivatives) .

- Stable Isotope Labeling : Track metabolic fate using ¹³C or ²H isotopes. Incubate compounds with microbial cultures or hepatocytes, then extract and analyze metabolites .

- Degradation Studies : Monitor abiotic/biotic degradation in environmental matrices (e.g., water, soil). Use kinetic modeling to predict half-lives and transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.